![molecular formula C15H18N2O5 B4428266 N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4428266.png)
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. It is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is known for its ability to induce feelings of euphoria, empathy, and increased sociability. However, its use is associated with numerous health risks, including hyperthermia, dehydration, and serotonin syndrome. Despite these dangers, MDMA continues to be a popular recreational drug.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide works by increasing the release of neurotransmitters, particularly serotonin, in the brain. It binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin in the synaptic cleft, which activates postsynaptic serotonin receptors. This activation of serotonin receptors is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has numerous biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to cardiovascular stress. It also causes hyperthermia, which can lead to dehydration and heat stroke. This compound can also cause serotonin syndrome, a potentially life-threatening condition characterized by high levels of serotonin in the brain.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been used in numerous laboratory experiments to study its effects on the brain and behavior. Its ability to increase the release of neurotransmitters makes it a useful tool for studying the role of these neurotransmitters in behavior. However, its recreational use and associated health risks make it a challenging compound to work with in a laboratory setting.
Future Directions
There are numerous future directions for research on N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One area of interest is its potential therapeutic use in the treatment of PTSD. Further studies are needed to determine the safety and efficacy of this compound-assisted psychotherapy in humans. Another area of interest is the development of safer and more effective this compound analogs that can be used in a laboratory setting. Finally, more research is needed to understand the long-term effects of this compound use on the brain and behavior.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of numerous scientific studies, both in animals and humans. Its effects on the brain and behavior have been extensively studied. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. It has also been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Some studies have shown that this compound-assisted psychotherapy can reduce symptoms of PTSD in patients.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-17-5-6-20-15(19)11(17)8-14(18)16-10-3-4-12-13(7-10)22-9-21-12/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGTHHZLUMWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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